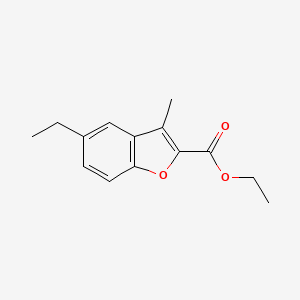

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-4-10-6-7-12-11(8-10)9(3)13(17-12)14(15)16-5-2/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYANIVKQRBOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxyacetophenone derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.

Medicine: Benzofuran derivatives, including this compound, are investigated for their pharmacological properties, such as anti-inflammatory and antiviral activities.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and functional groups in related compounds:

Functional Group Impact on Properties

- Polarity : Compounds with hydroxy () or ketone groups () exhibit higher polarity, increasing solubility in aqueous media.

- Steric Effects : Bulky substituents like tert-butyl () or phenyl () may hinder molecular packing, affecting crystallinity and melting points.

- Electronic Effects : Electron-withdrawing groups (e.g., sulfinyl in , halogens in ) alter electron density, influencing reactivity in substitution or oxidation reactions.

Crystallographic and Computational Insights

- Crystal Packing : Compounds like ethyl 2-(5-cyclohexyl-3-methylsulfinyl)acetate () form hydrogen-bonded dimers, stabilizing crystal structures. The target compound’s packing behavior could be inferred to involve van der Waals interactions due to its alkyl substituents.

Biological Activity

Ethyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives, including this compound, are known for their significant anticancer , antibacterial , and antiviral activities. These compounds have been extensively studied for their potential in drug development and therapeutic applications across various medical fields .

The biological activity of benzofuran derivatives is primarily attributed to their ability to interact with specific molecular targets. These interactions can lead to the inhibition of key enzymes or receptors involved in cellular processes. For instance, some studies indicate that these compounds may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which disrupt mitochondrial function .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives against human cancer cell lines. This compound demonstrated a notable increase in potency compared to standard drugs like Combretastatin-A4, particularly in inhibiting tumor growth .

- Antibacterial Properties : Research has shown that benzofuran derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .

- Induction of Apoptosis : In experiments with K562 leukemia cells, it was found that this compound increased ROS levels, triggering apoptosis. The Annexin V-FITC assay confirmed early structural changes in the cellular membrane indicative of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.